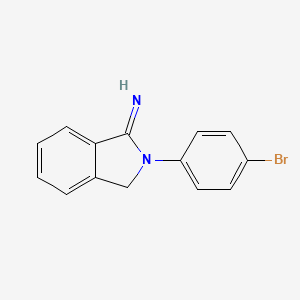

2-(4-Bromophenyl)isoindolin-1-imine

CAS No.: 134517-80-9

Cat. No.: VC5994467

Molecular Formula: C14H11BrN2

Molecular Weight: 287.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134517-80-9 |

|---|---|

| Molecular Formula | C14H11BrN2 |

| Molecular Weight | 287.16 |

| IUPAC Name | 2-(4-bromophenyl)-3H-isoindol-1-imine |

| Standard InChI | InChI=1S/C14H11BrN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 |

| Standard InChI Key | UZLQWEFPMKYMSQ-JQIJEIRASA-N |

| SMILES | C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(4-Bromophenyl)isoindolin-1-imine is C₁₄H₁₁BrN₂, with a molecular weight of 287.15 g/mol . The IUPAC name is 2-(4-bromophenyl)-3H-isoindol-1-imine, reflecting its isoindoline backbone fused with a brominated aromatic ring. The bromine atom at the para position of the phenyl group introduces steric and electronic effects that influence reactivity and binding interactions .

Structural Analysis

The compound’s structure comprises a bicyclic isoindoline system, where the imine group (-NH-) at the 1-position and the bromophenyl substituent at the 2-position create a planar, conjugated system. This conjugation enhances stability and facilitates π–π interactions with aromatic residues in biological targets, such as neurotransmitter receptors . Computational studies suggest that the bromine atom’s electronegativity modulates electron density across the phenyl ring, potentially enhancing binding affinity to hydrophobic pockets in proteins .

Synthesis and Reaction Pathways

Synthetic Routes

While industrial-scale production methods for 2-(4-Bromophenyl)isoindolin-1-imine remain undocumented, laboratory-scale syntheses typically involve multi-component reactions (MCRs). A representative route involves:

-

Condensation of 2-cyanobenzaldehyde with a primary amine to form an intermediate Schiff base.

-

Nucleophilic addition of an active methylene compound (e.g., malononitrile) under aqueous conditions.

This method offers high yields (70–85%) and straightforward purification, making it suitable for small-scale synthesis.

Reaction Mechanisms

The compound participates in diverse reactions, including:

-

Nucleophilic substitution at the bromine site, enabling functionalization with amines or thiols.

-

Condensation reactions with carbonyl compounds to form fused heterocycles.

For example, treatment with acetic anhydride yields acetylated derivatives, while reactions with Grignard reagents introduce alkyl or aryl groups at the imine nitrogen .

Applications in Drug Development and Material Science

Medicinal Chemistry

The compound serves as a scaffold for designing dopaminergic ligands. Structural modifications, such as replacing bromine with electron-withdrawing groups (e.g., -NO₂), have been explored to enhance blood-brain barrier permeability . Derivatives with improved pharmacokinetic profiles are under investigation for neurodegenerative disorders like Parkinson’s disease .

Material Science

In material science, the compound’s conjugated system and bromine substituent make it a candidate for organic semiconductors. Its ability to form charge-transfer complexes with electron-deficient molecules has potential applications in organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume